3-(3-Fluorophenyl)benzaldehyde
Overview
Description
3-(3-Fluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H9FO It is a derivative of benzaldehyde, where a fluorine atom is substituted at the meta position of the phenyl ring
Scientific Research Applications
3-(3-Fluorophenyl)benzaldehyde has diverse applications in scientific research:
Mechanism of Action
Target of Action
The primary targets of 3-(3-Fluorophenyl)benzaldehyde are currently unknown. The compound is a derivative of benzaldehyde, which is known to have various biological activities . .
Mode of Action
It is known that benzaldehyde derivatives can interact with various biological targets
Biochemical Pathways
Benzaldehyde derivatives are known to have diverse biological and clinical applications , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Benzaldehyde derivatives are known to have various pharmacological activities , suggesting that they may have favorable ADME properties.
Result of Action
Benzaldehyde derivatives are known to have diverse biological and clinical applications , suggesting that they may have various molecular and cellular effects.
Action Environment
It is known that environmental factors can influence the action of many compounds
Biochemical Analysis
Biochemical Properties
3-(3-Fluorophenyl)benzaldehyde plays a role in several biochemical reactions, particularly those involving redox processes. It has been observed to interact with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . These interactions often involve the disruption of antioxidation systems, leading to oxidative stress in cells. Additionally, this compound can form Schiff bases through condensation reactions with amines, which have been shown to possess antimicrobial properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress by disrupting cellular antioxidation mechanisms, leading to altered gene expression and metabolic imbalances . In fungal cells, this compound has shown potent antifungal activity by targeting cellular antioxidation components .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of reactive oxygen species (ROS) due to the disruption of antioxidation systems. This leads to oxidative damage to cellular components, including lipids, proteins, and DNA . Additionally, this compound can inhibit or activate specific enzymes, further influencing cellular processes. For example, it can inhibit superoxide dismutases, leading to an accumulation of superoxide radicals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Its initial impact on cellular processes, such as inducing oxidative stress, can have lasting effects even after the compound has degraded .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it can cause toxic or adverse effects due to excessive oxidative stress and damage to cellular components . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to redox reactions. It interacts with enzymes such as aldehyde oxidase, which converts it to benzoic acid . This conversion is part of a broader metabolic pathway that includes the formation of intermediate compounds, which can further participate in various biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on cellular function . Targeting signals and post-translational modifications may also play a role in directing the compound to particular subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)benzaldehyde typically involves the halogen-exchange reaction. One common method is the fluorination of 3-chlorobenzaldehyde using a fluorinating agent such as potassium fluoride (KF) in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced catalysts and optimized reaction conditions further enhances the yield and reduces the production cost .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluorophenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-(3-Fluorophenyl)benzoic acid.
Reduction: 3-(3-Fluorophenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- 2-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 3-Chlorobenzaldehyde
- 3-Bromobenzaldehyde
Comparison: 3-(3-Fluorophenyl)benzaldehyde is unique due to the position of the fluorine atom, which influences its reactivity and interaction with other molecules. Compared to its isomers (2-fluorobenzaldehyde and 4-fluorobenzaldehyde), the meta-substitution pattern provides distinct electronic and steric effects, making it suitable for specific applications .
Properties
IUPAC Name |
3-(3-fluorophenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHXPCVGTFXSES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362727 | |
Record name | 3-(3-fluorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400750-09-6 | |
Record name | 3-(3-fluorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 400750-09-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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